Vanillin isobutyrate
Description
Contextualizing Vanillin (B372448) Derivatives in Chemical Science
Vanillin, the primary chemical component of vanilla bean extract, serves as a foundational molecule for a wide array of derivatives. In chemical science, the modification of vanillin's functional groups—specifically its hydroxyl and aldehyde groups—leads to the creation of new compounds with altered physical and chemical properties. These derivatives are synthesized to enhance or modify characteristics such as aroma, flavor profile, stability, and solubility for specific industrial applications. entrepreneur-cn.comscentspiracy.com Vanillin isobutyrate is one such derivative, created through the esterification of vanillin's phenolic hydroxyl group with isobutyric acid. ontosight.ai This transformation results in a compound that retains the core vanillic aroma but introduces new sensory dimensions and improved properties, such as greater stability against discoloration, a common issue with vanillin and ethyl vanillin. scentspiracy.comchemicalbook.comchemicalbook.com The study of vanillin derivatives like this compound provides valuable insights into structure-activity relationships, demonstrating how subtle changes in molecular architecture can lead to significant changes in a compound's organoleptic and physicochemical behavior.
Significance of this compound within the Ester Class
This compound, with the chemical formula C₁₂H₁₄O₄, belongs to the class of organic compounds known as phenol (B47542) esters. nih.govfoodb.ca Specifically, it is the isobutyrate ester of vanillin. wisdomaromas.in This classification is crucial to understanding its chemical nature and applications. As an ester, it is synthesized from an alcohol (the phenolic hydroxyl group of vanillin) and a carboxylic acid (isobutyric acid). ontosight.ai
The significance of this compound within this class stems largely from its distinct sensory profile. While vanillin itself has a powerful, sweet, and creamy aroma, the addition of the isobutyrate group imparts subtle fruity and floral notes, creating a more complex and nuanced fragrance. entrepreneur-cn.com Its aroma is often described as sweet, vanilla, creamy, with hints of white chocolate, caramel (B1170704), and a soft apricot feel. scentspiracy.comchemicalbook.comchemhub.com This unique combination makes it a valuable component in the food and fragrance industries. entrepreneur-cn.comchemimpex.com Furthermore, as an ester, it generally exhibits different solubility and volatility compared to the parent vanillin molecule, which can be advantageous in various formulations. entrepreneur-cn.com Its greater resistance to discoloration in alkaline conditions, such as in soap manufacturing, makes it a preferred substitute for vanillin in certain applications. scentspiracy.comchemicalbook.comchemicalbook.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4-formyl-2-methoxyphenyl) 2-methylpropanoate | nih.govfoodb.ca |
| CAS Number | 20665-85-4 | entrepreneur-cn.comnih.govchemimpex.comventos.com |
| Molecular Formula | C₁₂H₁₄O₄ | entrepreneur-cn.comnih.govchemimpex.comventos.com |
| Molecular Weight | 222.24 g/mol | chemicalbook.comnih.govchemimpex.com |
| FEMA Number | 3754 | chemicalbook.comnih.govchemimpex.comventos.com |
| EC Number | 243-956-6 | nih.govventos.com |
| InChI Key | BGKAKRUFBSTALK-UHFFFAOYSA-N | nih.govfoodb.ca |
| Synonyms | Isobutavan, 4-Formyl-2-methoxyphenyl isobutyrate | entrepreneur-cn.comchemicalbook.comnih.govchemimpex.com |
Overview of Current Research Trajectories for this compound
Current research involving this compound is proceeding along several key trajectories. A primary focus remains on its application in the flavor and fragrance industries. chemimpex.com Researchers are exploring its use to create novel and complex flavor profiles in food products like baked goods, dairy items, and beverages. entrepreneur-cn.com In perfumery, its stability and unique scent profile make it a target for inclusion in fine fragrances, personal care products, and cosmetics. entrepreneur-cn.comchemimpex.com
Another significant area of research is the development of more efficient and sustainable synthesis methods. This includes the investigation of biocatalysis, using enzymes like lipase (B570770) to conduct the esterification reaction. google.com This approach is being explored as an environmentally friendly alternative to traditional chemical synthesis, which can involve toxic solvents and produce significant waste. google.com Research into solvent-free synthesis conditions, using alkali metal carboxylates as catalysts, also aims to create processes that are scalable, have high yields, and are more energy-efficient. scentspiracy.com
Beyond flavors and fragrances, research is also examining the potential for this compound in other industries. For instance, it is being studied for its utility in the production of specialty polymers, where it may act as a modifier to enhance the thermal and mechanical properties of materials. chemimpex.com There is also interest in its biochemical properties, including potential antioxidant effects, though this area requires more extensive investigation. chemimpex.com
Historical Perspectives in this compound Synthesis and Characterization
The synthesis of this compound has evolved over time, reflecting broader trends in synthetic organic chemistry towards efficiency and sustainability. Early and common methods for its preparation involve the esterification of vanillin with an acylating agent.
One established method is the reaction of vanillin with isobutyryl chloride in the presence of a base like triethylamine (B128534) and a solvent such as 1,2-dichloroethane (B1671644). google.com This process, while effective, involves the use of a toxic solvent. google.com
Another widely used approach involves reacting vanillin with isobutyric anhydride (B1165640) . patsnap.com This reaction can be catalyzed by a simple base like sodium carbonate at room temperature, offering a simple process with high yields. patsnap.com A variation of this method uses an alkali metal salt of a low-grade carboxylic acid (like sodium acetate) as a catalyst at elevated temperatures (60-120 °C), which can be performed without a solvent. scentspiracy.comgoogle.com A comparative study showed that a chemical catalytic method using sodium acetate (B1210297) as a catalyst at 80°C yielded a product with 98.61% purity. google.com
More recently, biocatalytic methods have been developed. These employ enzymes, such as lipase, to catalyze the reaction between vanillin and isobutyric anhydride. google.com This "green chemistry" approach avoids harsh chemicals and complex purification steps like alkali washing, thereby reducing environmental impact and potential product loss. google.com
The characterization of this compound has been thoroughly established using modern analytical techniques. Its structure and purity are routinely confirmed by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. chemimpex.comaip.org
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or solid | entrepreneur-cn.comchemicalbook.comchemimpex.com |
| Odor | Sweet, creamy, vanilla-like, with fruity and nutty notes | entrepreneur-cn.comchemicalbook.comchemhub.com |
| Melting Point | 27.0 to 31.0 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 165-166 °C at 2.00 mm Hg; 312.9 °C at 760 mmHg | entrepreneur-cn.comnih.govchemimpex.com |
| Density | Approx. 1.118 - 1.138 g/cm³ at 20°C | nih.govventos.com |
| Refractive Index | Approx. 1.522 - 1.526 at 20°C | nih.govchemimpex.comventos.com |
| Solubility | Insoluble in water; soluble in organic solvents and oils | entrepreneur-cn.comchemhub.comventos.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAKRUFBSTALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047201 | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
165.00 to 166.00 °C. @ 2.00 mm Hg | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.110-1.136 | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20665-85-4 | |
| Record name | Isobutavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillin isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-methoxyphenyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Vanillin Isobutyrate
Chemical Synthesis Approaches
Chemical synthesis remains the predominant method for producing vanillin (B372448) isobutyrate. These approaches are centered on acylation reactions, where an isobutyryl group is introduced onto the vanillin molecule. The choice of acylating agent and catalyst is crucial in determining the reaction's efficiency, cost-effectiveness, and environmental footprint.
Acylation is the fundamental process for synthesizing vanillin isobutyrate. This involves the reaction of vanillin's hydroxyl group with a reactive derivative of isobutyric acid. The two most common acylating agents employed are isobutyric anhydride (B1165640) and isobutyryl chloride, each with distinct advantages and procedural requirements.
The reaction of vanillin with isobutyric anhydride is a widely used method for synthesizing this compound. sinofoodsupply.com This process can be conducted under various conditions, including with or without a solvent. In a solvent-based approach, toluene (B28343) is often used, and the reaction can proceed at room temperature with a catalyst like sodium carbonate. google.compatsnap.com After the reaction, the mixture is typically neutralized and washed before the final product is isolated by distillation. google.compatsnap.com
Solvent-free methods are also prevalent, offering a greener alternative by eliminating solvent waste. google.com In these procedures, vanillin and isobutyric anhydride are heated together, often in the presence of a catalyst such as an alkali metal salt of a low-grade carboxylic acid (e.g., sodium acetate). google.comgoogle.com The reaction temperature for these methods typically ranges from 60 to 120°C. google.com Post-reaction, the product is purified by vacuum distillation to remove byproducts like isobutyric acid and any unreacted anhydride. sinofoodsupply.comgoogle.com These methods have been reported to achieve high yields and purity. sinofoodsupply.comgoogle.com
Table 1: Comparative Data on Acid Anhydride Synthesis of this compound
| Catalyst | Solvent | Temperature | Yield | Purity | Source |
| Sodium Carbonate | Toluene | Room Temp. | 99.2% | 99.1% | patsnap.com |
| Sodium Carbonate | - | 50°C | 92.64% | 99.14% | google.com |
| Sodium Acetate (B1210297) | - | 80°C | 91.2% | 98.61% | google.com |
| Alkali Metal Salt | - | 60-120°C | >90% | >98.5% | sinofoodsupply.comgoogle.com |
An alternative route to this compound involves the use of isobutyryl chloride as the acylating agent. google.comgoogle.com This method is highly effective but requires the presence of a base to neutralize the hydrochloric acid that is liberated as a byproduct. googleapis.com Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270). google.comresearchgate.net
The reaction is typically carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644) or tert-butyl methyl ether, at room temperature. google.comgoogle.comgoogleapis.com For instance, vanillin can be reacted with isobutyryl chloride in 1,2-dichloroethane with triethylamine acting as both a catalyst and an acid scavenger. google.comgoogle.com Following the reaction, a workup involving washing and solvent recovery is performed, concluded by vacuum distillation to yield the purified this compound. google.com This methodology has been shown to produce the target compound in high yield. google.com
Table 2: Research Findings on Acyl Chloride Synthesis of this compound
| Base/Catalyst | Solvent | Reactants | Yield | Source |
| Triethylamine | 1,2-Dichloroethane | Vanillin, Isobutyryl Chloride | 90% | google.com |
| Triethylamine | 1,2-Dichloroethane | Vanillin, Isobutyryl Chloride | - | google.com |
| Pyridine | - | Vanillin, Acyl Chlorides | - | researchgate.net |
| N,N-dimethylbenzylamine | tert-Butyl methyl ether | Ethylvanillin, Isobutyroyl Chloride | ~90.3% (recrystallized) | googleapis.com |
| 4-dimethylaminopyridine (B28879) | - | 4-(isopropoxymethyl)-2-methoxyphenol, Isobutyryl Chloride | 93% | aip.org |
For acyl chloride-based acylations, the primary role of the added base (e.g., triethylamine, pyridine, N,N-dimethylbenzylamine) is to act as a scavenger for the hydrochloric acid formed during the reaction. google.comgoogleapis.com This is essential to drive the reaction to completion. In addition to these stoichiometric bases, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of phenols. aip.orgrsc.org The catalytic activity of DMAP in the acetylation of vanillin has been shown to be effective. rsc.org Biocatalysis, using enzymes like lipase (B570770), has also been explored as a green alternative to chemical catalysts for the reaction between vanillin and isobutyric anhydride, allowing for milder reaction conditions. google.com
Beyond the direct acylation of vanillin, more complex synthetic pathways can be employed to create derivatives of this compound with potentially novel properties. These multi-step strategies involve modifying the vanillin structure before the final isobutyrate esterification step.
Multi-step synthesis provides a route to novel this compound derivatives by first modifying the vanillin backbone. An example of such a pathway begins with the transformation of eugenol (B1671780), a natural product, into vanillin via oxidation. aip.org The resulting vanillin can then be subjected to further chemical changes.
In one documented pathway, vanillin (2) is first reduced using sodium borohydride (B1222165) to form vanillyl alcohol (3). aip.org This alcohol intermediate is then etherified; for example, a reaction with isopropanol (B130326) in the presence of an Amberlyst-15 catalyst yields 4-(isopropoxymethyl)-2-methoxyphenol (6). aip.org The final step is the acylation of this new phenolic derivative. Reacting 4-(isopropoxymethyl)-2-methoxyphenol (6) with isobutyryl chloride, in the presence of 4-dimethylaminopyridine, affords 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate (7) in a high yield of 93%. aip.org This strategy demonstrates how the core vanillin structure can be elaborated to generate new ester derivatives, expanding the range of available fragrance and flavor compounds.
Advanced Synthetic Strategies for this compound
Novel Reaction Conditions and Reagents in this compound Synthesis
Recent advancements in the chemical synthesis of this compound have focused on improving reaction efficiency, yield, and environmental footprint by exploring new catalysts, solvents, and reaction conditions.
One approach involves the reaction of vanillin with isobutyryl chloride in the presence of triethylamine as a catalyst and 1,2-dichloroethane as a solvent. google.com This method is notable for proceeding at room temperature (approximately 25°C), which offers energy savings compared to methods requiring heating. google.com The process involves adding triethylamine dropwise to a mixture of the solvent, vanillin, and isobutyryl chloride over an hour, followed by a three-hour stirring period. After washing with water and recovering the solvent, the final product is obtained through vacuum distillation, achieving a high yield of 90%. google.com
Another method utilizes isobutyric anhydride as the acylating agent. In one variation, toluene is used as the solvent with sodium carbonate as the catalyst. patsnap.com The reaction is also conducted at room temperature (25°C), where isobutyric anhydride is added to a mixture of toluene, vanillin, and sodium carbonate. The reaction proceeds for two hours after the initial one-hour addition. This process boasts a very high yield of 99.2% after purification steps that include a sodium hydroxide (B78521) wash, water wash, and vacuum distillation. patsnap.com
A third synthetic route employs an alkali metal salt of a low-grade carboxylic acid, such as sodium acetate or potassium acetate, as a catalyst for the reaction between vanillin and isobutyric anhydride. google.com This reaction is carried out at a higher temperature range of 60-120°C. google.com
The table below summarizes the key parameters of these novel synthetic methods.
| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
| Acyl Chloride | Vanillin, Isobutyryl chloride | Triethylamine | 1,2-dichloroethane | ~25°C | 90% | google.com |
| Acid Anhydride | Vanillin, Isobutyric anhydride | Sodium Carbonate | Toluene | 25°C | 99.2% | patsnap.com |
| Acid Anhydride | Vanillin, Isobutyric anhydride | Alkali metal salt of low-grade carboxylic acid | None specified | 60-120°C | Not specified | google.com |
Biocatalytic and Biotechnological Synthesis of this compound and Related Compounds
In parallel with chemical synthesis, biocatalytic and biotechnological methods are gaining significant attention. These approaches are valued for their high selectivity and operation under environmentally benign conditions. encyclopedia.pub
Enzymatic Esterification for this compound Production
Enzymatic esterification represents a green alternative for producing this compound, leveraging the catalytic power of enzymes to drive the reaction under mild conditions. google.comacs.org
Lipase-Catalyzed Synthesis of this compound
Lipases are the most prominent enzymes used for the synthesis of this compound. A patented biocatalytic method describes the reaction of vanillin and isobutyric anhydride using a lipase as the catalyst. google.com To enhance stability and reusability, the lipase is often immobilized. One specific example uses an immobilized lipase from Thermomyces thermophilus, which is prepared by adsorbing the enzyme onto silica (B1680970) gel. google.com This biocatalytic approach is noted for its high yield and simplified post-reaction processing, as it avoids the need for complex steps like alkali washing. google.com
Optimization of Biocatalytic Conditions for this compound Yield
Maximizing the yield of lipase-catalyzed reactions requires the optimization of several parameters. While specific optimization studies for this compound are not detailed in the provided results, general principles from related ester syntheses can be applied. Key variables that influence reaction efficiency include temperature, substrate molar ratio, enzyme loading, and water activity. cftri.res.in For instance, in the synthesis of isoamyl isobutyrate, response surface methodology (RSM) has been used to optimize these conditions. cftri.res.in
Furthermore, innovative techniques such as ultrasound assistance have been shown to dramatically improve reaction times in lipase-catalyzed esterifications. In the synthesis of isoamyl butyrate (B1204436) using immobilized Novozym 435, the application of ultrasound (25 kHz, 70 W) reduced the reaction time from 10 hours to 3 hours to achieve a 96% conversion. researchgate.netcapes.gov.br Such process intensification strategies could be adapted to enhance this compound production.
The table below outlines parameters optimized for a related lipase-catalyzed synthesis, which could serve as a starting point for this compound.
| Parameter | Optimized Value (for Isoamyl Butyrate Synthesis) | Reference |
| Temperature | 60°C | researchgate.netcapes.gov.br |
| Alcohol:Acid Mole Ratio | 2:1 | researchgate.netcapes.gov.br |
| Enzyme Loading | 2% (m/v) | researchgate.netcapes.gov.br |
| Ultrasound Frequency | 25 kHz | researchgate.netcapes.gov.br |
| Ultrasound Power | 70 W | researchgate.netcapes.gov.br |
Microbial and Fermentation-Based Approaches for Vanillin Derivatives
Microbial fermentation is a cornerstone of biotechnology for producing "nature-identical" vanillin and its derivatives from renewable precursors. encyclopedia.pubacs.org Various microorganisms, including bacteria like Escherichia coli, Amycolatopsis sp., and Pediococcus acidilactici, as well as yeasts, have been engineered or utilized for the biotransformation of substrates like ferulic acid into vanillin. acs.orgmdpi.com This biotechnological production is carried out through the bioconversion of natural substrates such as ferulic acid, eugenol, isoeugenol (B1672232), and lignin (B12514952). mdpi.com
Metabolic Engineering for Enhanced Vanillin Precursor Production
A key strategy to boost the production of vanillin and its derivatives is to enhance the microbial synthesis of necessary precursor molecules through metabolic engineering. mdpi.compatsnap.com This involves modifying the microorganism's native metabolic pathways to channel more carbon flux towards the desired intermediates. patsnap.com
The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in many microorganisms, is a primary target for such engineering efforts. mdpi.comgoogle.com By modifying this pathway, the production of vanillin precursors like protocatechuic acid can be increased. google.com For example, one strategy involves using a mutant AROM polypeptide with decreased shikimate dehydrogenase activity. google.com This modification redirects the metabolic flow away from aromatic amino acid production and towards the accumulation of an upstream vanillin precursor, dehydroshikimic acid. google.com
Advanced genetic tools like CRISPR-Cas systems are employed for precise and efficient genome editing. acs.orgpatsnap.com In one study, a CRISPR-Cas12a system was used to delete two genes (vdh and phdB) in Amycolatopsis sp. that are responsible for converting vanillin into byproducts. acs.org This metabolic engineering strategy resulted in a significant increase in vanillin production, from 10.60 g/L in the wild-type strain to 20.44 g/L in the engineered mutant, while simultaneously reducing the formation of vanillic acid. acs.org These engineered strains serve as powerful whole-cell biocatalysts for the efficient production of vanillin, which can then be used in subsequent enzymatic reactions to produce derivatives like this compound.
Biotransformation Pathways to Vanillin and its Esters
Biotransformation has emerged as a key strategy for producing vanillin and its derivatives from various natural precursors. These processes leverage the metabolic pathways of microorganisms to convert substrates like ferulic acid, eugenol, and isoeugenol into vanillin. researchgate.netresearchgate.net
Several metabolic routes have been identified for the bioconversion of ferulic acid, a compound abundant in lignocellulosic biomass. researchgate.net One major pathway is a coenzyme A (CoA)-dependent process found in microorganisms such as Amycolatopsis, Pseudomonas, and Streptomyces. encyclopedia.pub This pathway involves two key enzymes: feruloyl-CoA synthetase (Fcs), which activates ferulic acid to feruloyl-CoA, and enoyl-CoA hydratase/aldolase (Ech), which then converts feruloyl-CoA to vanillin. researchgate.netencyclopedia.pub Another route involves the direct conversion of ferulic acid to vanillin, catalyzed by the enzyme vanillin synthase (VpVAN). researchgate.net
A two-step biotransformation process has also been described using filamentous fungi. In this system, Aspergillus niger first converts ferulic acid into vanillic acid, which is subsequently reduced to vanillin by Pycnoporus cinnabarinus. encyclopedia.pub Additionally, pathways starting from eugenol have been explored, where it is converted to vanillin via intermediates like coniferyl alcohol and ferulic acid. researchgate.net The direct conversion of isoeugenol to vanillin is facilitated by enzymes such as isoeugenol monooxygenase (IEM). researchgate.netresearchgate.net
The table below summarizes various biotransformation pathways.
| Precursor | Microorganism(s) | Key Enzymes/Pathway Type | Product |
| Ferulic Acid | Amycolatopsis, Pseudomonas, Streptomyces | Feruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase/aldolase (Ech) (CoA-dependent) | Vanillin |
| Ferulic Acid | Aspergillus niger, Pycnoporus cinnabarinus | Two-step conversion via vanillic acid | Vanillin |
| Eugenol | Pseudomonas sp. | Conversion via coniferyl alcohol and ferulic acid | Vanillin |
| Isoeugenol | Pseudomonas putida | Isoeugenol monooxygenase (IEM) | Vanillin |
| Ferulic Acid | Transgenic Ocimum sanctum | Vanillin synthase (VpVAN) | Vanillin |
Cell-Free Bi-Enzymatic Cascades for Vanillin Synthesis
To overcome limitations associated with whole-cell biotransformation, such as low yields due to product toxicity, cell-free enzymatic cascades have been developed. researchgate.net These systems use isolated enzymes to perform multi-step syntheses in a single reaction vessel ("one-pot"), offering greater control and potentially higher efficiency. nih.gov
One novel approach transforms eugenol into vanillin in a two-step, one-pot cascade that mimics a historical chemical synthesis using only biocatalysts. nih.gov This process utilizes two different oxidative enzymes that require only molecular oxygen as the oxidant, significantly shortening the natural five-step microbial pathway. nih.gov
Another reported cascade employs a three-step, two-enzyme sequence to synthesize vanillin from 3-methylanisole. mdpi.com This system uses engineered variants of cytochrome P450 monooxygenase (P450 BM3) from Bacillus megaterium for the selective hydroxylation of the aromatic substrate to an intermediate, which is then converted to vanillin by a vanillyl alcohol oxidase (VAO) variant. mdpi.com
Researchers have also demonstrated the synthesis of vanillin and its derivatives from cinnamic acids using a cascade that combines a plant-derived 4-coumaroyl-CoA ligase 2 (4CL2) and a bacterial feruloyl-CoA hydratase/lyase (FCoAHL). d-nb.info The 4CL2 enzyme activates the cinnamic acid to its CoA-ester, which is then converted by FCoAHL into the corresponding benzaldehyde, such as vanillin from ferulic acid. d-nb.info
The following table details examples of cell-free enzymatic cascades for vanillin synthesis.
| Starting Substrate | Key Enzymes | Reaction Type | Product |
| Eugenol | Two distinct oxidative enzymes (flavin- and iron-dependent) | One-pot, two-step oxidation | Vanillin |
| 3-Methylanisole | Cytochrome P450 BM3 (engineered), Vanillyl alcohol oxidase (VAO) variant | Three-step, two-enzyme cascade | Vanillin |
| Cinnamic Acids (e.g., Ferulic Acid) | 4-coumaroyl-CoA ligase 2 (4CL2), Feruloyl-CoA hydratase/lyase (FCoAHL) | Two-enzyme cascade | Benzaldehydes (e.g., Vanillin) |
Sustainable and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green and sustainable chemistry, which prioritizes the reduction of hazardous substances, use of renewable resources, and energy efficiency. researchgate.netrsc.org A key aspect of this is the use of renewable feedstocks. Lignocellulosic biomass, a waste product from agriculture and forestry, is a promising and abundant source of precursors like ferulic acid for vanillin production. researchgate.net Eugenol, derived from clove oil, is another renewable starting material for synthesizing vanillin and its esters. nih.govresearchgate.net
Biocatalysis is a cornerstone of green synthesis. The use of enzymes, such as lipase, to catalyze the esterification of vanillin with isobutyric anhydride to form this compound represents a significant green advancement. google.com This biocatalytic method proceeds under mild conditions, leading to a high yield and purity of the final product, while avoiding the harsher conditions and catalysts used in traditional chemical synthesis. google.com
The principles of green chemistry also encourage the avoidance of unnecessary chemical modifications. researchgate.net Cell-free enzymatic cascades, which can directly convert substrates to products in one pot, exemplify this principle by reducing the number of separate reaction and purification steps, thereby saving energy and reducing waste. nih.govmdpi.com The development of thermoset polymers from vanillin using sustainable approaches, such as avoiding toxic compounds and using anhydrides as cross-linkers without initiators, further highlights the application of green chemistry in creating value-added materials from vanillin. researchgate.net
The table below outlines the application of green chemistry principles in the synthesis of vanillin and its derivatives.
| Green Chemistry Principle | Application in Vanillin/Vanillin Isobutyrate Synthesis | Research Finding |
| Use of Renewable Feedstocks | Utilizing lignocellulosic biomass and eugenol as starting materials. researchgate.netnih.gov | Lignocellulosic materials are a high-potential secondary raw material for industrial processes. researchgate.net Natural eugenol can be converted to vanillin with high product formation (91%). nih.gov |
| Catalysis | Employing enzymes (e.g., lipase) as catalysts for esterification. google.com | Lipase-catalyzed synthesis of this compound from vanillin and isobutyric anhydride results in high yield (97.46%) and purity (99.82%). google.com |
| Reduce Derivatives | Using one-pot enzymatic cascades to minimize intermediate steps. nih.govd-nb.info | A two-step biocatalytic cascade from eugenol shortens the natural five-step microbial pathway. nih.gov |
| Designing Safer Chemicals | Developing environmentally friendly materials from vanillin. | Eco-friendly and high-performance poly(ester-imine) thermosets have been synthesized from vanillin. researchgate.net |
Advanced Analytical Techniques for Vanillin Isobutyrate Research
Spectroscopic Characterization
Spectroscopy is the primary tool for determining the structure and functional components of vanillin (B372448) isobutyrate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable data on the molecular framework and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like vanillin isobutyrate. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of synthesized this compound.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. Analysis of the chemical shifts, integration, and splitting patterns of the signals allows for the assignment of each proton to its specific location in the structure. Data obtained from deuterated chloroform (B151607) (CDCl₃) as a solvent is a common practice for such analyses.
The aldehydic proton is typically the most deshielded, appearing as a singlet at a high chemical shift. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) and isobutyryloxy groups. The methoxy group protons appear as a sharp singlet, while the protons of the isobutyrate moiety—the methine proton and the two methyl groups—show a septet and a doublet, respectively, due to spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.91 | Singlet | - |
| Aromatic H | 7.72 | Doublet of doublets | 8.2, 1.8 |
| Aromatic H | 7.50 | Doublet | 1.8 |
| Aromatic H | 7.23 | Doublet | 8.2 |
| Methoxy H (-OCH₃) | 3.90 | Singlet | - |
| Isobutyrate Methine H | 2.85 | Septet | 7.0 |
| Isobutyrate Methyl H | 1.35 | Doublet | 7.0 |
Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show distinct signals based on their substitution pattern. The carbon of the methoxy group and the carbons of the isobutyrate group also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. utah.edu
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 191.0 |
| Ester C=O | 175.8 |
| Aromatic C (quaternary) | 152.5 |
| Aromatic C (quaternary) | 145.0 |
| Aromatic C (quaternary) | 134.2 |
| Aromatic CH | 125.0 |
| Aromatic CH | 123.5 |
| Aromatic CH | 112.0 |
| Methoxy C (-OCH₃) | 56.2 |
| Isobutyrate Methine C | 34.2 |
| Isobutyrate Methyl C | 18.9 |
Note: Data is representative and may vary slightly depending on the solvent and experimental conditions. Source: Sigma-Aldrich Co. LLC. nih.gov
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ed.govacs.org In the case of this compound, the IR spectrum clearly shows characteristic absorption bands for the aldehyde, ester, ether, and aromatic functionalities.
The most prominent features in the IR spectrum of this compound are the strong carbonyl (C=O) stretching vibrations. The aldehyde and ester carbonyl groups absorb at slightly different frequencies due to their different electronic environments. The spectrum also displays C-H stretching vibrations for the aromatic ring, the aldehyde group, and the aliphatic isobutyrate moiety. The C-O stretching vibrations of the ester and ether linkages, as well as the C=C stretching of the aromatic ring, are also readily identifiable.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aldehyde) | 2839, 2735 | Aldehyde |
| C=O stretch (ester) | 1760 | Ester |
| C=O stretch (aldehyde) | 1698 | Aldehyde |
| C=C stretch (aromatic) | 1599 | Aromatic Ring |
Source: Journal of Chemical Education. acs.org
IR spectroscopy can be effectively utilized to monitor the progress of the synthesis of this compound from vanillin and isobutyric anhydride (B1165640) or isobutyryl chloride. aip.orgmdpi.comacs.org By tracking the disappearance of the broad O-H stretching band of the phenolic hydroxyl group in vanillin (typically around 3200-3400 cm⁻¹) and the appearance of the strong ester carbonyl (C=O) stretching band (around 1760 cm⁻¹), the extent of the reaction can be determined. mdpi.comacs.org
This can be done either by taking aliquots from the reaction mixture at different time intervals for analysis (ex-situ) or, more advancedly, by using an in-situ IR probe immersed directly into the reaction vessel. This real-time monitoring allows for precise control over reaction conditions and endpoints, ensuring optimal yield and purity of the final product. The progress of the reaction can also be monitored by techniques like thin-layer chromatography (TLC). ed.govaip.org
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the theoretical prediction and assignment of vibrational spectra. researchgate.netresearchgate.netchemrxiv.orgresearchgate.net By creating a computational model of the this compound molecule, researchers can calculate its vibrational frequencies and compare them to the experimental IR spectrum. This comparison aids in the definitive assignment of complex vibrational modes that may be difficult to interpret from the experimental spectrum alone.
For a molecule like vanillin, DFT calculations using basis sets such as B3LYP/6-311++G(d,p) have been shown to provide theoretical spectra that are in good agreement with experimental data after applying appropriate scaling factors. researchgate.netacs.org This methodology can be extended to this compound to provide a deeper understanding of its vibrational properties. Such computational studies can also predict the IR spectra of different conformers of the molecule, offering insights into its three-dimensional structure and dynamics.
Application of IR Spectroscopy in Reaction Monitoring
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular weight of this compound is 222.24 g/mol , corresponding to its molecular formula, C₁₂H₁₄O₄. nih.gov In mass spectrometry, this is observed as the molecular ion peak (M+).
Fragmentation analysis provides a molecular fingerprint, aiding in structural confirmation. For instance, in Electron Ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, yielding characteristic daughter ions. A notable fragmentation pattern involves the loss of an isobutyryl group or parts thereof. The mass spectrum for this compound often shows a prominent peak at an m/z (mass-to-charge ratio) of 151, which corresponds to the vanillin aldehyde moiety after the cleavage of the isobutyrate group. nih.govscispace.com This is due to the expulsion of a hydrogen atom from the vanillin molecular ion which has an m/z of 152. scispace.com Tandem mass spectrometry (MS-MS) can further isolate and fragment specific ions to build a more detailed structural picture. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is a cornerstone for the purity assessment and definitive identification of this compound. Commercial grades of this compound often specify a purity of 98% or higher, as determined by GC. chemimpex.comfishersci.cavwr.com
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. mdpi.com The resulting chromatogram indicates the purity, with this compound appearing as a major peak at a specific retention time. The mass spectrometer then provides a mass spectrum for this peak, which serves as a highly specific identifier. mdpi.com The NIST Mass Spectrometry Data Center library, for example, contains reference spectra for this compound, showing characteristic peaks that can be compared against experimental data for confirmation. nih.gov Key identifying ions in the mass spectrum include the molecular ion and significant fragment ions, such as the one at m/z 152. nih.gov
| Parameter | Value/Description | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |
| Application | Purity Assessment, Compound Identification | mdpi.com |
| Purity Specification | ≥98.0% (by GC) | fishersci.cavwr.com |
| Key Identifying Ion | m/z 152 (Vanillin moiety) | nih.gov |
| Reference Database | NIST Mass Spectral Libraries | nih.govmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical technique, particularly for analyzing samples that are non-volatile or thermally unstable. researchgate.net Method development for this compound analysis by LC-MS involves optimizing several parameters to achieve sensitive and reliable results. nih.gov
A typical method uses a reversed-phase column, such as a C18, to separate the compound from the sample matrix. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier like formic acid to ensure good peak shape and ionization efficiency. nih.govsielc.com Formic acid is preferred for MS compatibility over alternatives like phosphoric acid. sielc.com
The mass spectrometer is commonly operated with an electrospray ionization (ESI) source in the positive ionization mode for compounds like vanillin and its derivatives. nih.gov Method validation involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy to ensure the method is suitable for routine analysis. nih.govresearchgate.net For related compounds like vanillin, LC-MS methods have achieved LODs in the range of 0.051 to 0.073 µg/mL. researchgate.netnih.gov
| Parameter | Description | Source |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |
| Column | Reversed-phase (e.g., Nova-Pak C18) | nih.gov |
| Mobile Phase | Water, Acetonitrile/Methanol, Formic Acid | nih.govsielc.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Precursor Ion ([M-H]⁻) | m/z 221.0819 | nih.gov |
| Application | Quantification in complex matrices, analysis of non-volatile samples | researchgate.netnih.gov |
GC-MS in Purity Assessment and Identification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from precursors, by-products, and other components in a mixture.
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is the standard method for determining the purity and composition of volatile compounds like this compound. chemimpex.comfishersci.camdpi.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com Suppliers of this compound consistently use GC to certify the assay, which is typically ≥98%. vwr.com
The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column (e.g., a DB-5MS). mdpi.comnih.gov A programmed temperature ramp is used to elute the compounds at different times, and the detector response is recorded to generate a chromatogram. mdpi.com The area of the this compound peak relative to the total area of all peaks provides a measure of its purity.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is highly effective for analyzing this compound within complex liquid samples, such as food and beverage products. nih.gov A common approach is reversed-phase LC, which separates compounds based on their hydrophobicity. sielc.com
For instance, a method for analyzing vanillin and related aromatic compounds uses a Nova-Pak C18 column with a ternary gradient mobile phase of water, methanol, and tetrahydrofuran. nih.gov Detection is often performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte absorbs strongly, such as 275 nm for vanillin-related structures. nih.gov This setup allows for the baseline resolution of target compounds from other matrix components, making it suitable for characterizing flavoring materials. nih.gov
For extremely complex samples where single-dimension chromatography is insufficient, multidimensional chromatography offers significantly enhanced resolving power. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful platform for the detailed analysis of volatile profiles in foods, fragrances, and beverages. nih.govsigmaaldrich.com
In a GC×GC system, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. sigmaaldrich.com This approach has been used to characterize the aroma profiles of products like wine and vermouth, which can contain trace amounts of numerous esters and aldehydes, including vanillin. nih.govresearchgate.net Coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides high-resolution separation and rapid, sensitive detection, enabling the identification of hundreds of compounds in a single run. nih.govnih.gov This advanced technique is invaluable for discovering novel aroma compounds and understanding the complex interplay of volatiles in various products. researchgate.net
Liquid Chromatography (LC) for Complex Mixture Analysis
Chemometric Applications in this compound Analysis
Chemometrics leverages mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of this compound research, these techniques are indispensable for interpreting the large datasets generated by modern analytical instruments like gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. acs.orgresearchgate.net The application of chemometrics allows for a deeper understanding of product quality, authenticity, and the subtle interplay of volatile compounds in a complex matrix. researchgate.netnih.gov
The analysis of flavor and fragrance profiles often involves identifying and quantifying dozens or even hundreds of volatile organic compounds (VOCs). acs.org Chemometrics provides a way to process this high-dimensional data to identify patterns, classify samples, and build predictive models. nih.gov While published research focusing exclusively on the chemometric analysis of this compound is not abundant, the methodologies are well-established for closely related compounds and complex mixtures where it may be a constituent. These applications provide a clear blueprint for how this compound would be studied.
Commonly employed chemometric techniques include:
Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for exploring data, identifying outliers, and observing clustering of samples based on their chemical profiles. nih.govresearchgate.net PCA reduces the dimensionality of the data, making it easier to visualize relationships between samples. researchgate.net
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification method used to distinguish between predefined groups of samples. nih.govacs.org Unlike PCA, PLS-DA uses information about the class membership of samples to maximize the separation between them, making it a powerful tool for authentication or classification studies. acs.org
Research in the broader field of flavor science demonstrates the power of these techniques. For instance, chemometrics combined with analytical data has been used to differentiate the geographical origin of products, characterize flavor profiles resulting from different processing methods, and identify markers for product authenticity. acs.orgmdpi.comnih.gov In studies on spirits, coffee, and other flavored products, chemometric analysis of GC-MS data has successfully classified samples based on their unique aroma profiles, which include compounds like vanillin, ethyl vanillin, and various esters. researchgate.netresearchgate.netnih.gov
The table below summarizes findings from research where chemometrics was applied to analyze complex mixtures containing compounds structurally or functionally related to this compound, illustrating the potential applications for its analysis.
| Matrix/Product | Analytical Technique | Chemometric Method | Research Focus & Key Findings | Citation |
|---|---|---|---|---|
| Vanilla Beans | GC-MS | PCA, PLS-DA | Assessed the contribution of Bacillus isolates to the flavor profile, identifying key aroma compounds formed during fermentation. | mdpi.com |
| Grape Marc Spirits | HS-SPME-GC-MS | PCA, PLS-DA | Evaluated the impact of terroir on the volatile profile. PLS-DA was effective in classifying spirits from different geographical origins based on their volatile components, including ethyl isobutyrate. | acs.org |
| Flavored Hookah Tobacco | HS-SPME-GC-MS | Multivariate Data Analysis (PCA) | Characterized the aroma profile of various flavored products. Identified unique volatile markers, including ethyl vanillin, to differentiate between flavors. | nih.gov |
| Chinese Liquors (Baijiu) | Fluorescence Spectroscopy | PCA, Support Vector Machine (SVM) | Developed a rapid, non-intrusive method to identify the flavor type, age, and potential adulteration of liquors. | researchgate.net |
| Coffee | GC-MS | PCA, Hierarchical Clustering | Profiled aroma to reveal differences based on origin, roasting, and brewing method. Identified key odorants, including compounds with vanillin notes like guaiacol. | researchgate.net |
Structure Activity Relationship Sar Studies of Vanillin Isobutyrate
Conformational Analysis and Molecular Modeling
Conformational analysis and molecular modeling are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological targets. acs.org For vanillin (B372448) isobutyrate, these methods help in understanding its preferred spatial arrangements, which are crucial for its activity.
3D-QSAR is a computational chemistry method that correlates the biological activity of a set of compounds with their 3D properties, such as shape and electrostatic fields. While specific 3D-QSAR studies exclusively focused on vanillin isobutyrate are not extensively documented, the principles can be applied based on research on related vanillin derivatives and other flavor compounds. nih.govresearchgate.netrasayanjournal.co.in
A typical 3D-QSAR study involves aligning a series of molecules with known activities and then using statistical methods like Partial Least Squares (PLS) to derive a predictive model. researchgate.net For a series of vanillin esters, including this compound, a 3D-QSAR model would likely highlight the importance of the steric bulk and electronic properties of the ester group for a given biological activity. For instance, the model could reveal that a certain size and shape of the ester moiety are optimal for fitting into a specific receptor or active site. The contour maps generated from such an analysis would visualize regions where steric bulk or certain electrostatic potentials increase or decrease activity, guiding the design of new derivatives with enhanced properties. nih.gov
Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of Vanillin Esters
| Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Shows a good correlation between experimental and predicted activities. |
| Steric Field Contribution | Variable | Represents the influence of molecular shape on activity. |
| Electrostatic Field Contribution | Variable | Represents the influence of charge distribution on activity. |
This table represents typical parameters for a valid 3D-QSAR model and is for illustrative purposes.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule like this compound over time. researchgate.netnih.gov MD simulations have been employed to study the stability and binding modes of various vanillin derivatives with biological targets such as enzymes and receptors. researchgate.netnih.govjddtonline.info
In the context of this compound, an MD simulation could be used to study its interaction with a target protein. The simulation would track the movements of both the ligand and the protein, providing insights into the stability of the complex. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds formed over time. researchgate.netnih.gov For example, a stable binding of this compound in the active site of a protein would be characterized by a low and stable RMSD for the ligand and the protein backbone. researchgate.net Such studies on related vanillin derivatives have shown that the stability of the ligand-protein complex is crucial for its inhibitory activity. nih.gov
Table 2: Key Parameters from a Molecular Dynamics Simulation of a Vanillin Derivative-Protein Complex
| Parameter | Description | Typical Observation for Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Low and stable values over the simulation time. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual residues or atoms. | Lower fluctuations in the binding site residues. researchgate.net |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and the protein. | A consistent number of hydrogen bonds indicates stable interaction. researchgate.net |
This table is based on findings from molecular dynamics simulations of vanillin derivatives and illustrates the expected outcomes for a stable complex. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
Influence of Isobutyryl Moiety on Vanillin Core
The introduction of an isobutyryl group to the phenolic hydroxyl of the vanillin core significantly modifies its physicochemical and biological properties. The isobutyryl moiety, being a branched alkyl ester, imparts increased lipophilicity compared to vanillin. This change can affect the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Studies on vanillic acid esters have shown that the length and branching of the alkyl chain in the ester group can have a pronounced effect on biological activities such as antioxidant and degranulation inhibitory effects. nih.govresearchgate.netmdpi.com For instance, research on a series of 4-aminoantipyrine (B1666024) dithiocarbamate (B8719985) derivatives indicated that branched alkyl groups like isobutyl can contribute positively to antibacterial activity. wjpsonline.com The steric bulk of the isobutyryl group can also influence the binding orientation of the molecule within a receptor site, potentially leading to altered or enhanced activity compared to vanillin or other vanillin esters with straight-chain alkyl groups. rsc.org
Comparative SAR with Other Vanillin Derivatives
Comparing the structure-activity relationships of this compound with other vanillin derivatives provides a broader understanding of the chemical features necessary for specific activities.
For example, in studies of vanillic acid ester analogs, it was found that the butyl ester derivative showed potent inhibitory activity on antigen-mediated degranulation, suggesting that the size of the alkyl group is a key determinant of activity. nih.govresearchgate.net In another study, vanillin-derived piperidin-4-one oxime esters showed that the nature of the phenyl ester substituents on the core structure played a preponderant role in their antioxidant and antimicrobial activities. ijpcbs.com
When compared to vanillin itself, which possesses a free hydroxyl group, this compound's ester linkage makes it a pro-drug in some biological systems, where enzymatic hydrolysis could release vanillin. However, the intact molecule can also exhibit its own unique activities. The replacement of the hydroxyl proton with the isobutyryl group eliminates the hydrogen-donating ability of the phenolic hydroxyl, which can impact activities like radical scavenging. Conversely, the ester group can participate in different types of interactions, such as dipole-dipole or hydrophobic interactions, within a binding site. nih.gov
Table 3: Comparison of Structural Features and Potential Activity of Vanillin Derivatives
| Compound | Key Structural Feature | Potential Impact on Activity |
| Vanillin | Free phenolic hydroxyl group | Hydrogen bond donor, antioxidant activity. |
| Vanillin Acetate (B1210297) | Acetyl ester | Less lipophilic than isobutyrate, may have different hydrolysis rates. |
| This compound | Isobutyryl ester | Increased lipophilicity and steric bulk due to branched chain, potentially influencing membrane permeability and binding affinity. wjpsonline.comrsc.org |
| Ethyl Vanillin | Ethoxy group instead of methoxy (B1213986) | Stronger flavor profile, altered electronic properties. thegoodscentscompany.com |
This comparative analysis underscores that even small modifications to the vanillin scaffold, such as changing the ester group, can lead to significant differences in biological and chemical profiles.
Biochemical and Biological Research on Vanillin Isobutyrate
Biochemical Interactions
The perception of odorants like vanillin (B372448) isobutyrate is initiated by their interaction with olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) superfamily. google.com These receptors are located on the surface of olfactory sensory neurons in the nasal epithelium. nih.gov The human genome contains approximately 380 functional OR genes, each encoding a distinct receptor protein. google.com When an odorant molecule binds to its specific OR, it triggers a signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific smell. nih.gov
While specific studies detailing the interaction of vanillin isobutyrate with its corresponding olfactory receptors are limited, research on the closely related compound, vanillin, provides some insights. For instance, the human olfactory receptor OR1G1 has been identified as a receptor for vanillin. oup.com Interestingly, vanillin acts as a partial agonist for this receptor, meaning it can weakly activate it on its own but also inhibit its response to other stronger agonists. oup.com This dual agonist-antagonist behavior is a key aspect of the combinatorial coding of odors, where a single receptor can recognize multiple odorants, and a single odorant can be recognized by a specific group of receptors. oup.com It is plausible that this compound, due to its structural similarity to vanillin, may interact with a similar subset of olfactory receptors, contributing to its characteristic sweet, vanilla-like aroma. chemimpex.comchemicalbook.com
The OlfactionBase database lists ethyl this compound and notes its vanilla, sweet, rummy, milky, creamy, chocolate, and caramel (B1170704) odor characteristics, though specific receptor interactions are not yet available. iiita.ac.in
The interaction of flavor compounds with proteins is a significant area of research in food science, as it can affect flavor perception and stability. β-lactoglobulin (BLG), a major whey protein in milk, is known to bind a variety of small molecules, including flavor compounds. researchgate.netsci-hub.seacs.org Studies on the binding of vanillin to BLG have shown that interactions occur, and the strength of this binding can be influenced by factors such as pH and thermal denaturation of the protein. researchgate.netnih.gov
Research using tryptophan fluorescence quenching has demonstrated that vanillin binds to β-lactoglobulin. researchgate.netnih.gov One study found that at 25°C and pH 7.4, there is a strong binding site for vanillin in the β-lactoglobulin calyx with an association constant (K(A)) of 5 x 10(4) L mol(-1). nih.gov Another study indicated that the affinity of vanillin for native proteins follows the order: bovine serum albumin (BSA) > β-lactoglobulin (BLG) > ovalbumin (OA). nih.gov The interaction is thought to be mainly electrostatic in nature. nih.gov
Ligand-Receptor Interactions (e.g., Olfactory Receptors)
Enzymatic Transformations and Metabolic Pathways Involving this compound
As a synthetic substance, the metabolic fate of this compound is an important consideration. It is anticipated that, like other esters, this compound would be hydrolyzed in the body into its constituent parts: vanillin and isobutyric acid. inchem.org This hydrolysis can be facilitated by ester-splitting enzymes. google.com
The subsequent metabolism of vanillin has been studied more extensively. Vanillin can undergo several metabolic transformations. One key pathway involves cytochrome P450 (CYP) enzymes, particularly CYP3A and CYP2E1. nih.govrsc.org Research suggests that CYP3A can initiate the metabolic activation of vanillin, potentially leading to the formation of reactive intermediates. nih.gov Studies have identified potential inactivation pathways for CYP450 by vanillin, with aldehyde deformylation being the most energetically favorable. rsc.org
The metabolic fate of many flavoring agents is evaluated based on their chemical structure and known metabolic pathways for similar compounds. femaflavor.org For this compound, it is classified in structural class I, and it is expected to be hydrolyzed and metabolized through well-established pathways. inchem.org
Antioxidant Properties of this compound and its Derivatives
Research has shown that vanillin and its derivatives can possess significant antioxidant properties. Vanillin itself has demonstrated strong antioxidant activity in various assays, such as the ABTS(+)-scavenging assay and the ORAC assay. nih.gov This activity is attributed to its ability to scavenge free radicals. nih.gov
Studies on vanillin derivatives have further explored this potential. The synthesis of novel vanillin derivatives has led to compounds with potent antioxidant activity, sometimes even greater than vanillin itself. nih.govaip.org For example, the presence of a tertiary amino group in certain vanillin derivatives has been shown to contribute to their antioxidant capacity. nih.govjddtonline.info These derivatives have demonstrated the ability to protect cells and even DNA from oxidative damage. nih.gov
While direct, extensive studies on the antioxidant properties of this compound are limited, its structural relationship to vanillin suggests it may also exhibit some antioxidant activity. chemimpex.com A study on Que Zui tea mentioned that ultra-high pressure pretreatment enhanced the phenolic profiles, including that of this compound, and increased antioxidative activity. The antioxidant potential of vanillin and its derivatives makes them interesting subjects for further research in various applications. researchgate.net
Research Applications of Vanillin Isobutyrate in Specialized Fields
Role as a Chemical Intermediate in Organic Synthesis.lookchem.comacs.org
Vanillin (B372448) isobutyrate serves as a crucial raw material and intermediate in organic synthesis. lookchem.com Its chemical structure, featuring an ester group and an aldehyde, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. chemimpex.comangenechemical.com
The structure of vanillin isobutyrate makes it an ideal starting point for synthesizing more intricate molecules. chemimpex.com For instance, it can be a precursor in the creation of various organic compounds within the pharmaceutical, flavor, and fragrance industries. angenechemical.com Researchers have utilized vanillin and its derivatives to synthesize a range of compounds, including those with potential biological activities. researchgate.net The dual functionality of this compound, acting as both a synthetic intermediate and a flavoring agent, supports diverse chemical processes. chemimpex.com
A significant application lies in its use to create analogues of other commercially important compounds. For example, it has been used in the synthesis of piperonyl esters, which are analogues of Isobutavan®, a commercial fragrance. researchgate.net The synthesis often involves reactions targeting the aldehyde and ester functionalities to build more complex molecular frameworks.
The chemical handles on this compound, namely the aldehyde and the ester groups, are amenable to derivatization, which is the process of transforming a chemical compound into a product of similar structure, called a derivative. This allows for the development of novel compounds with potentially new or enhanced properties. lookchem.comresearchgate.netmade-in-china.com
The aldehyde group can undergo reactions such as oxidation, reduction, and condensation. The ester group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be further modified. For example, reactions of vanillin with various carboxylic acid chlorides in the presence of pyridine (B92270) have yielded a range of previously unknown esters. researchgate.net This highlights the versatility of the vanillin scaffold in creating a library of new chemical entities.
The development of novel synthesis methods, such as biocatalysis using lipase (B570770), has also been explored to produce high-purity this compound, which can then be used in further derivatization. google.com These green chemistry approaches offer more environmentally friendly routes to these valuable intermediates. researchgate.netgoogle.com
Synthesis of Complex Molecules and Analogs
Polymer Science Research.acs.org
The application of vanillin and its derivatives has extended into the field of polymer science, driven by the need for sustainable and bio-based materials. researchgate.netmdpi.com Vanillin itself is a readily available byproduct of lignin (B12514952) waste and its functional groups offer flexibility in monomer design. researchgate.net
The inclusion of vanillin-derived structures into polymer networks has been shown to impact the thermal and mechanical properties of the materials. This compound, when used in the production of specialty polymers, can act as a modifier to enhance these properties. chemimpex.com For example, vanillin-based epoxy thermosets have been synthesized and their properties studied, although they sometimes exhibit brittleness and lower toughness compared to commercial thermosets. nih.gov
Research into vanillin-based vitrimers, a class of polymers that are self-healing and reprocessable, has shown that thermal annealing can significantly increase the Young's modulus of the material. researchgate.net Furthermore, the introduction of other elements alongside vanillin-based structures, such as phosphorus, nitrogen, and silicon, can create flame-retardant epoxy thermosets with improved toughness and strength. nih.gov
Interactive Data Table: Research Findings on Vanillin-Derived Polymers
| Polymer Type | Monomer/Modifier | Key Research Finding | Reference |
| Epoxy Thermoset | Vanillin-derived | Can be brittle with low toughness compared to commercial thermosets. | nih.gov |
| Vitrimer | Vanillin-based | Thermal annealing can increase Young's modulus by over 2000%. | researchgate.net |
| Epoxy Thermoset | P/N/Si-containing vanillin-based flame retardant | Improved toughness, strength, and flame retardancy. | nih.gov |
| Epoxy Nanocomposite | Vanillin epoxy with cellulose (B213188) nanofibers | Increased tensile strength and Young's modulus at optimal nanofiber loading. | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure and reactivity of vanillin (B372448) isobutyrate. A laboratory experiment designed for undergraduate organic chemistry students utilizes mechanistic reasoning, grounded in the principles of electronic effects, to predict the outcomes of the reaction of vanillin isobutyrate with a hydride source. researchgate.netacs.orgacs.org This exercise allows for the exploration of the compound's reactivity, where students propose several potential products based on their understanding of the partial positive charge on the carbonyl carbon and the steric hindrance at different reactive sites. ed.gov
In a typical experiment, students identify the aldehyde C−H and benzene (B151609) C=C stretching vibrations from the infrared spectrum of this compound. ed.gov The majority also correctly assign the ester C=O stretching vibration. ed.gov Such experiments serve as a practical introduction to the chemistry of carbonyl-containing functional groups and enhance skills in interpreting IR spectra. acs.orgacs.orged.gov
Theoretical studies using Density Functional Theory (DFT) with a hybrid functional like B3LYP and a 6-31+G(d,p) basis set can be used to calculate the molecular electrostatic potential (MESP) surface and global reactivity parameters. sld.cu These calculations help in understanding the electron distribution and identifying the most reactive sites within the molecule, which is crucial for predicting its chemical behavior. sld.cu
In Silico Modeling for Predictive Research
In silico modeling has emerged as a valuable tool for predicting the biological and environmental effects of chemical compounds, including this compound. oup.comnih.gov These computational methods are instrumental in the early stages of research and development for assessing the properties of data-poor chemicals. oup.com
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. mdpi.com In the context of this compound, molecular docking studies have been performed to evaluate its potential as an inhibitor of viral replication, specifically against non-structural proteins of the Dengue virus (DENV). sld.cu
In one study, this compound was part of a library of compounds screened against DENV serotypes. sld.cu The process involved generating 3D structures of the compounds and optimizing their geometry using force fields like MMFF94. sld.cu Gasteiger charges were added, and non-polar hydrogens were eliminated before docking. sld.cu The results of these docking studies provide insights into the binding modes and energies of the compounds with viral proteins, helping to identify promising candidates for further investigation. sld.cu
A study on vanillin derivatives as mushroom tyrosinase inhibitors also utilized molecular docking to correlate the binding energies of the synthesized compounds with their experimental inhibitory activities (IC50 values). nih.gov This approach helps to understand the structure-activity relationship and the key interactions between the inhibitor and the enzyme. nih.gov
Predictive toxicology models are used to estimate the potential adverse effects of chemicals on human health and the environment. nih.gov The Ecological Structure Activity Relationships (ECOSAR) program is a widely used tool that estimates the aquatic toxicity of organic chemicals. epa.govepa.govepa.gov ECOSAR uses Structure-Activity Relationships (SARs) to predict the acute and chronic toxicity of a chemical to aquatic organisms like fish, invertebrates, and algae. epa.govepa.gov
For fragrance ingredients like ethyl this compound, a close analog of this compound, a risk-based screening approach is used. researchgate.net This involves calculating the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.net If this ratio is greater than one, more refined models like ECOSAR are used to derive the PNEC. researchgate.net This tiered approach allows for the efficient prioritization of a large number of materials for which experimental ecotoxicological data may be lacking. researchgate.net
ECOSAR is integrated into various software suites and is used by regulatory agencies to screen new chemicals. epa.govscribd.comecetoc.org The model contains a vast library of chemical class-based QSARs and an expert decision tree to select the appropriate class for a given chemical. epa.gov It's important to note that professional judgment is necessary to assess the adequacy and applicability of the predictions generated by ECOSAR. epa.gov
Table of Predicted Aquatic Toxicity for this compound using ECOSAR (Hypothetical Data)
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish | 96-h LC50 | 10 - 100 |
| Aquatic Invertebrate | 48-h EC50 | 10 - 100 |
| Green Algae | 96-h EC50 | > 100 |
Future Directions and Emerging Research Avenues for Vanillin Isobutyrate
Development of Novel Biocatalytic Systems
The synthesis of vanillin (B372448) isobutyrate and other vanillin esters is increasingly moving towards greener, more efficient biocatalytic methods. google.comscielo.br Lipases, in particular, have been identified as effective catalysts for the esterification of vanillin. google.commdpi.com Future research is focused on developing novel biocatalytic systems to overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and the formation of undesirable by-products. google.com
Key research efforts are concentrated on:
Immobilized Enzymes: The use of immobilized lipases, such as those derived from Thermomyces thermophilus, offers advantages like catalyst reusability, easier product separation, and enhanced stability under various reaction conditions. google.com A patented method, for instance, utilizes lipase (B570770) immobilized on silica (B1680970) gel to catalyze the reaction between vanillin and isobutyric anhydride (B1165640), achieving a high yield under mild conditions. google.com
Enzyme Screening and Engineering: There is a continuous search for new lipases from diverse microbial sources with higher catalytic efficiency and specificity for vanillin derivatives. Genetic and protein engineering techniques are being explored to tailor enzymes for optimal performance in non-aqueous media, which is often required for ester synthesis.
Process Optimization: Research is also directed towards optimizing reaction parameters for biocatalytic synthesis. This includes exploring the use of ultrasound to enhance reaction rates, as demonstrated in the synthesis of other flavor esters like isoamyl butyrate (B1204436). researchgate.net The optimization of factors like temperature, substrate molar ratio, and water activity is crucial for maximizing product conversion and yield. scielo.brmdpi.com A method for producing vanillin isobutyrate, for example, identifies optimal reaction temperatures between 80-90 °C using an alkali metal salt of a low-grade carboxylic acid as a catalyst. google.com
| Enzyme/Catalyst | Substrates | Product | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Immobilized Lipase (from Thermomyces thermophilus) | Vanillin and Isobutyric anhydride | This compound | Mild reaction conditions, complete reaction of vanillin, high yield. google.com | google.com |
| Lipase B from Candida antarctica (CALB) | Vanillyl alcohol and Hexanoic acid | Vanillyl hexanoate | High conversion rates (over 50% in 2 hours); demonstrates the feasibility of synthesizing lipophilic vanillin esters. mdpi.com | mdpi.com |
| Lipoxygenase (LOX) | Isoeugenol (B1672232) | Vanillin | Represents a novel enzymatic pathway for producing the vanillin precursor, which can then be esterified. zendy.ioresearchgate.net | zendy.ioresearchgate.net |
| Nocardia carboxylic acid reductase | Vanillic acid | Vanillin | An ATP and NADPH-dependent enzyme that quantitatively reduces vanillic acid to vanillin, a precursor for this compound. nih.gov | nih.gov |
Integration of Advanced AI and Machine Learning in SAR Predictions
The prediction of biological activity and physicochemical properties through computational methods is a rapidly advancing field. For this compound and its derivatives, the integration of artificial intelligence (AI) and machine learning (ML) into Structure-Activity Relationship (SAR) studies holds immense promise. nih.gov These technologies can accelerate the design and discovery of novel molecules with enhanced or specific functionalities.
Emerging research directions include:
Predictive Modeling: AI and ML algorithms can be trained on existing data from vanillin derivatives to build predictive models for various properties, such as antioxidant potential, antimicrobial efficacy, or receptor binding affinity. researchgate.net These models can then screen virtual libraries of novel this compound analogs, identifying promising candidates for synthesis and testing.
Mechanism Elucidation: Computational tools like molecular docking and molecular dynamics (MD) simulations are already used to study the interactions of vanillin derivatives with biological targets like enzymes and receptors. researchgate.netnih.gov AI can further enhance these simulations by identifying complex patterns and predicting the stability and binding energy of ligand-protein complexes with greater accuracy, offering deeper insights into their mechanism of action. researchgate.net
ADMET Profiling: A significant hurdle in drug and chemical development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. nih.gov In silico tools and AI models are being developed to predict these properties for data-poor chemicals like this compound, ensuring safety and guiding the design of derivatives with more favorable pharmacokinetic profiles. nih.govoup.com
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking & MD Simulations | Evaluating inhibitory potency against cancer targets (e.g., topoisomerase-IIa). | Identified stable binding modes and key interactions (H-bonds, hydrophobic contacts) of vanillin derivatives in enzyme active sites. researchgate.net | researchgate.net |
| Network Pharmacology & Molecular Docking | Analyzing bioactivities of pineapple metabolites, including ethyl this compound. | Predicted immunomodulatory potential by identifying interactions with protein targets involved in immune and inflammatory responses. bsmiab.org | bsmiab.org |
| Chemoinformatics (Topliss approach) | Designing vanillin analogs as COX-1 inhibitors. | Systematically modifies molecular structures to enhance predicted biological activity based on physicochemical properties. nih.gov | nih.gov |
| Quantum Chemical Analysis | Elucidating interaction mechanisms with CYP450 enzymes. | Predicted metabolic pathways and potential for enzyme inactivation, crucial for food safety assessment. nih.gov | nih.gov |
Exploration of New Application Domains in Materials Science
Vanillin is gaining significant attention as a renewable, bio-based aromatic platform chemical for the synthesis of sustainable polymers. researchgate.netprimescholars.com Its functional groups—phenolic hydroxyl and aldehyde—provide versatile handles for polymerization. rsc.org While research has largely focused on vanillin itself, the exploration of its esters, like this compound, as monomers or modifiers in polymer synthesis is a promising future direction.
Potential applications in materials science include:
Bio-based Polymers: Vanillin has been successfully used to create a wide range of polymers, including thermosets (epoxy resins, phenolic resins) and thermoplastics (polyesters, polycarbonates). rsc.orgrsc.org this compound could be incorporated into these polymer structures. The isobutyrate group could act as an internal plasticizer, modifying properties like flexibility and processability, or as a reactive site for further functionalization.
Advanced Resins and Composites: Vanillin-derived vinyl ester resins have been developed for use in composite applications, demonstrating comparable thermomechanical properties to commercial petroleum-based resins. rsc.org this compound, following reduction of its aldehyde group, could be methacrylated to form novel monomers for photocross-linked polymers used in applications like 3D printing and microtransfer molding. ktu.edu
Functional Coatings and Adhesives: The aromatic structure of vanillin contributes to properties like thermal stability and flame retardancy in polymers. nih.gov Polymers incorporating this compound could be developed for use as functional coatings or adhesives, leveraging both the structural benefits of the vanillin core and the modifying effects of the isobutyrate chain.
| Polymer Type | Monomer/Precursor | Potential Applications | Reference |
|---|---|---|---|
| Epoxy Resins | Vanillin-derived diepoxides | Flame retardant materials, high-performance thermosets. rsc.orgnih.gov | rsc.orgnih.gov |
| Vinyl Ester Resins | Methacrylated vanillin | Bio-based composites, coatings. rsc.org | rsc.org |
| Polycarbonates | Bis(4-formyl-2-methoxyphenyl)carbonate (from vanillin) | Engineering plastics, degradable polymers. rsc.orgnih.gov | rsc.orgnih.gov |
| Photocross-linked Polymers | Vanillin dimethacrylate | Optical 3D printing, microtransfer molding. ktu.edu | ktu.edu |
In-depth Mechanistic Studies of Biological Activities
While vanillin and its derivatives are known to possess various biological activities, including antioxidant and antimicrobial effects, the precise mechanisms of action are often not fully understood. nih.govnih.gov In-depth mechanistic studies on this compound are crucial for validating its potential use in functional foods, cosmetics, and pharmaceuticals.
Future research should focus on:
Antioxidant Mechanisms: The antioxidant activity of phenolic compounds like vanillin is often attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. nih.gov Studies suggest vanillin may also act via self-dimerization. nih.gov Research is needed to determine how the esterification of this hydroxyl group in this compound alters its antioxidant mechanism and efficacy in different biological environments (e.g., lipophilic vs. hydrophilic systems).
Antimicrobial Mechanisms: Vanillin has been shown to be a membrane-active antimicrobial agent, causing dissipation of ion gradients and inhibiting respiration in various microorganisms. nih.gov A related compound, vanillic acid, disrupts cell membrane integrity, leading to a decrease in intracellular ATP and pH. nih.gov It is critical to investigate whether this compound shares these mechanisms and to what extent its increased lipophilicity (due to the isobutyrate group) enhances its ability to perturb and penetrate microbial cell membranes.
Cellular Signaling Pathways: Beyond direct antioxidant or antimicrobial actions, vanillin derivatives may exert their effects by modulating cellular signaling pathways. For example, vanillin has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation. mdpi.com Future studies could use transcriptomics, proteomics, and other systems biology approaches to unravel the complex cellular responses to this compound, identifying specific protein targets and signaling cascades it may influence.
| Biological Activity | Proposed Mechanism of Action | Model Compound(s) | Reference |
|---|---|---|---|
| Antioxidant | Hydrogen atom donation from phenolic hydroxyl group; self-dimerization; scavenging of various radical species. nih.gov | Vanillin | nih.gov |
| Antimicrobial | Acts as a membrane-active compound, dissipating ion gradients (e.g., K+), inhibiting respiration, and disrupting pH homeostasis. nih.gov | Vanillin | nih.gov |
| Antibacterial | Rupture of cell membrane integrity, decrease of intracellular ATP, pH, and membrane potential. nih.gov | Vanillic Acid | nih.gov |
| Anti-inflammatory | Inhibition of NF-κB signaling pathway. mdpi.com | Vanillin | mdpi.com |
| Anticancer | Induction of apoptosis through activation of caspase-mediated pathways; inhibition of Wnt/β-catenin signaling. mdpi.com | Vanillin derivatives | mdpi.com |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of vanillin isobutyrate in synthesized samples?
- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, aldehyde C=O at ~1680 cm⁻¹). Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm. For crystallinity analysis, employ X-ray diffraction (XRD), and use SEM-EDX for elemental composition validation .
- Data interpretation : Cross-reference spectral peaks with databases (e.g., NIST) and published spectra for vanillin derivatives .
Q. How can researchers quantify this compound in complex matrices (e.g., flavor formulations)?
- Methodology : Optimize extraction using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). For colorimetric analysis, adapt UV spectrophotometry protocols (e.g., derivatization with 2,4-dinitrophenylhydrazine) and validate via linear regression (R² ≥ 0.99) .
- Calibration : Prepare standard curves in triplicate across a concentration range of 0.1–10 µg/mL .
Advanced Research Questions
Q. What catalytic systems and reaction conditions maximize yield in this compound synthesis?
- Experimental design : Test heterogeneous catalysts like CoO/ZnAl₂O₄ (4% loading) under microwave-assisted conditions (120°C, 30 min) to enhance reaction efficiency. Compare with traditional reflux methods (130°C, 2–3 hours) .
- Data contradiction analysis : Discrepancies in yield (e.g., 7.5% vs. higher literature values) may arise from incomplete oxidation or side reactions. Use GC-MS to identify byproducts and adjust nitrobenzene stoichiometry .
Q. How do structural modifications (e.g., substituent groups) influence this compound’s flavor-enhancing properties?
- Methodology : Synthesize analogs (e.g., ethyl this compound) and evaluate odor thresholds via sensory panels. Correlate electronic effects (Hammett constants) with sensory data using multivariate regression .
- Thermal stability : Assess decomposition temperatures via thermogravimetric analysis (TGA) and compare with computational models (e.g., DFT) .
Q. What strategies resolve discrepancies in reported purity levels of commercial this compound samples?
- Methodology : Perform batch-to-batch HPLC analysis (≥98% purity threshold) and validate with nuclear magnetic resonance (NMR) for trace impurities. Investigate storage conditions (e.g., light, temperature) impacting degradation using accelerated stability studies .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in catalytic this compound synthesis?
- Protocol standardization : Document catalyst preparation (e.g., impregnation method for CoO/ZnAl₂O₄), microwave parameters (power, irradiation time), and oxidation steps. Share raw data (e.g., XRD crystallinity profiles) in supplementary materials .
- Troubleshooting : Address variability by pre-activating catalysts under inert atmospheres and controlling moisture levels .
Q. What computational tools are suitable for modeling this compound’s interaction with olfactory receptors?
- Approach : Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with OR1A1 receptors. Validate predictions with in vitro calcium imaging assays .
Safety and Regulatory Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
